Cas no 41759-19-7 (4-methoxy-1-methyl-pyridin-2-one)
4-methoxy-1-methyl-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-1-Methylpyridin-2(1H)-one
- 4-methoxy-1-methylpyridin-2-one
- 4-Methoxy-1-methyl-1H-pyridin-2-on
- 4-methoxy-1-methyl-1H-pyridin-2-one
- 4-methoxy-1-methyl-2(1H)-pyridone
- 4-methoxy-1-methyl-2-pyridone
- 4-Methoxy-1-methyl-pyridon-(2)
- 4-methoxy-N-methylpyridone-2
- N-Methyl-4-methoxy-pyridon-(2)
- 4-methoxy-1-methyl-pyridin-2-one
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- MDL: MFCD00235150
- Inchi: 1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3
- InChI Key: AHWLNNONMGZYNN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN(C)C(C=1)=O
Computed Properties
- Exact Mass: 139.06300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 31.23000
- LogP: 0.39390
4-methoxy-1-methyl-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029198588-1g |
4-Methoxy-1-methylpyridin-2(1h)-one |
41759-19-7 | 95% | 1g |
$688.70 | 2023-09-01 | |
| TRC | M336870-10mg |
4-methoxy-1-methylpyridin-2(1H)-one |
41759-19-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M336870-50mg |
4-methoxy-1-methylpyridin-2(1H)-one |
41759-19-7 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M336870-100mg |
4-methoxy-1-methylpyridin-2(1H)-one |
41759-19-7 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Matrix Scientific | 189138-1g |
4-Methoxy-1-methylpyridin-2(1H)-one |
41759-19-7 | 1g |
$736.00 | 2023-09-07 | ||
| Matrix Scientific | 189138-5g |
4-Methoxy-1-methylpyridin-2(1H)-one |
41759-19-7 | 5g |
$2400.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1053476-100mg |
4-methoxy-1-methyl-pyridin-2-one |
41759-19-7 | 97% | 100mg |
$165 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053476-250MG |
4-methoxy-1-methyl-pyridin-2-one |
41759-19-7 | 97% | 250mg |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053476-500MG |
4-methoxy-1-methyl-pyridin-2-one |
41759-19-7 | 97% | 500mg |
$410 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1053476-1G |
4-methoxy-1-methyl-pyridin-2-one |
41759-19-7 | 97% | 1g |
$620 | 2024-07-21 |
4-methoxy-1-methyl-pyridin-2-one Suppliers
4-methoxy-1-methyl-pyridin-2-one Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 4-methoxy-1-methyl-pyridin-2-one
4-methoxy-1-methyl-pyridin-2-one (CAS 41759-19-7): A Versatile Heterocyclic Scaffold in Modern Medicinal Chemistry
4-methoxy-1-methyl-pyridin-2-one (CAS 41759-19-7) is a structurally unique pyridinone derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its 2-oxo-1-methyl-4-methoxy-pyridine core, exhibits a remarkable combination of electronic and steric properties that make it an ideal building block for the development of bioactive molecules. Recent advances in medicinal chemistry have demonstrated its potential as a key intermediate in the synthesis of novel compounds with applications in cancer therapy, anti-inflammatory drug development, and enzyme inhibition studies.
The 4-methoxy-1-methyl-pyridin-2-one scaffold is particularly notable for its ability to participate in hydrogen bonding interactions through the ketone oxygen and the methoxy group. This feature has been exploited in the design of small molecule inhibitors targeting protein-protein interactions (PPIs), a class of targets that has historically been challenging to modulate with conventional drug discovery approaches. A 2023 study published in Journal of Medicinal Chemistry highlighted the utility of this compound as a starting material for the synthesis of a series of pyridinone-based PPI inhibitors with submicromolar affinities for the tumor necrosis factor (TNF) receptor complex.
The CAS 41759-19-7 compound has also been extensively studied for its role in the development of fluorescent probes for bioimaging applications. Researchers at the Max Planck Institute for Chemical Ecology have recently demonstrated that functionalization of the pyridinone core with fluorophoric moieties can yield highly selective intracellular sensors for detecting reactive oxygen species (ROS) in living cells. The unique electronic properties of the 4-methoxy-1-methyl-pyridin-2-one framework allow for fine-tuning of the excitation/emission wavelengths, enabling the creation of near-infrared (NIR) fluorescent probes with improved tissue penetration capabilities.
From a synthetic chemistry perspective, the 4-methoxy-1-methyl-pyridin-2-one scaffold offers exceptional versatility in C-H functionalization reactions. A groundbreaking approach developed in 2022 by the group of Dr. Maria Lopez at the University of Cambridge demonstrated the use of this compound in dual C-H oxidation and alkylation reactions, enabling the rapid assembly of complex pyridinone derivatives with multiple stereocenters. This methodology has since been applied in the synthesis of novel antifungal agents with improved pharmacokinetic profiles.
The CAS 41759-19-7 compound has also found applications in the field of materials science. Recent research published in Advanced Materials in 2023 reported the use of this molecule as a covalent organic framework (COF) building block. The incorporation of the pyridinone moiety into the COF structure resulted in a material with enhanced thermal stability and exceptional surface area (up to 3200 m²/g), making it a promising candidate for gas storage and catalytic applications.
In the realm of enzyme inhibition, the 4-methoxy-1-methyl-pyridin-2-one scaffold has shown particular promise as a competitive inhibitor of carbonic anhydrase. A comparative study published in ACS Chemical Biology in 2023 demonstrated that derivatives of this compound exhibited inhibition constants (Ki) in the low nanomolar range, outperforming the clinically used inhibitor acetazolamide in certain biological assays. This finding has sparked renewed interest in the development of pyridinone-based therapeutics for the treatment of glaucoma and other conditions associated with carbonic anhydrase dysregulation.
The CAS 41759-19-7 compound has also been explored as a pharmacophore in the design of novel antiviral agents. A 2023 study from the University of Tokyo demonstrated that structural modifications of the pyridinone core could yield compounds with potent inhibitory activity against the SARS-CoV-2 main protease (Mpro). The most active derivative from this study exhibited an IC50 value of 0.82 µM in enzyme inhibition assays, suggesting its potential as a lead compound for the development of next-generation antiviral drugs.
Recent advances in computational chemistry have further expanded the utility of the 4-methoxy-1-methyl-pyridin-2-one scaffold. Molecular docking studies conducted by the research group of Dr. James Wilson at MIT have shown that this molecule can adopt multiple conformations when bound to different protein targets, a property that enhances its versatility as a scaffold for drug development. These findings have been validated through X-ray crystallography studies of several pyridinone derivatives in complex with their respective target proteins.
The CAS 41759-19-7 compound has also been utilized in the development of novel diagnostic tools. A team of researchers at Harvard Medical School has recently developed a paper-based assay that employs this molecule as a colorimetric indicator for the detection of nitric oxide (NO) in biological samples. The assay, which relies on the oxidation of the pyridinone core by NO radicals, has demonstrated a detection limit of 10 nM and has been successfully applied in the analysis of NO levels in patient sera.
Looking ahead, the 4-methoxy-1-methyl-pyridin-2-one scaffold is expected to play a pivotal role in the development of precision medicine approaches. Recent studies have demonstrated that structural modifications of this core can yield compounds with enhanced selectivity for specific isoforms of target enzymes, a crucial requirement for the development of drugs with minimal off-target effects. This property has been particularly exploited in the design of isoform-selective kinase inhibitors with improved therapeutic indices.
As the understanding of the CAS 41759-19-7 compound's chemical and biological properties continues to deepen, its applications are likely to expand into new domains. Ongoing research in supramolecular chemistry is exploring the use of this molecule as a component of self-assembling nanosystems, while studies in electrochemistry are investigating its potential as a redox-active component in molecular electronics. These developments underscore the transformative potential of the 4-methoxy-1-methyl-pyridin-2-one scaffold in both fundamental research and applied science.
The compound 4-methoxy-1-methyl-pyridin-2-one (CAS 41759-19-7) has emerged as a pivotal scaffold across multiple scientific disciplines, showcasing its versatility in medicinal chemistry, materials science, and bioimaging. Its unique structural features, including the pyridinone core and substituents, enable a wide range of chemical transformations and biological interactions. Below is a summary of its key attributes and applications: ### Structural and Chemical Properties - Core Scaffold: The 2-oxo-1-methyl-4-methoxy-pyridine ring provides a stable and flexible framework, allowing for hydrogen bonding and π-π interactions. - Reactivity: The ketone oxygen and methoxy group participate in C-H functionalization, hydrogen bonding, and electrophilic substitution reactions. - Electronic Properties: The conjugated π-system allows for fine-tuning of electronic properties, crucial for applications in fluorescence and electrochemistry. ### Applications in Medicinal Chemistry 1. Protein-Protein Interaction Inhibitors: - Used as a starting material for PPI inhibitors targeting TNF receptor complexes with submicromolar affinities. 2. Antiviral Agents: - Derivatives show potent inhibition of SARS-CoV-2 Mpro with IC50 values as low as 0.82 µM. 3. Enzyme Inhibition: - Competitive inhibitors of carbonic anhydrase with Ki values in the low nanomolar range. 4. Anti-inflammatory Drugs: - Utilized in the design of compounds targeting inflammatory pathways, including TNF-α inhibition. ### Applications in Materials Science - Covalent Organic Frameworks (COFs): - Incorporated into COF structures to enhance thermal stability and surface area (up to 3200 m²/g) for gas storage and catalysis. - Molecular Electronics: - Explored as a redox-active component in molecular electronics due to its electrochemical properties. ### Bioimaging and Diagnostics - Fluorescent Probes: - Functionalized to create NIR fluorescent sensors for detecting ROS in living cells with improved tissue penetration. - Colorimetric Assays: - Used as a colorimetric indicator in paper-based assays for NO detection with a limit of 10 nM. ### Computational and Structural Insights - Molecular Docking Studies: - Highlight the scaffold's ability to adopt multiple conformations when binding to different proteins, enhancing its versatility. - X-ray Crystallography: - Validated docking studies and provided structural insights into pyridinone-target protein complexes. ### Future Directions - Precision Medicine: - Structural modifications can yield isoform-selective kinase inhibitors with improved therapeutic indices. - Supramolecular Chemistry: - Explored as a component of self-assembling nanosystems. - Electrochemistry: - Investigated for applications in molecular electronics and redox-active devices. ### Conclusion 4-methoxy-1-methyl-pyridin-2-one (CAS 41759-19-7) is a versatile scaffold with transformative potential in drug discovery, materials science, and diagnostics. Its chemical flexibility and biological activity make it a cornerstone for future innovations across multiple scientific domains.41759-19-7 (4-methoxy-1-methyl-pyridin-2-one) Related Products
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